O-Methylscopolamine is a synthetic derivative of scopolamine, which is a tropane alkaloid known for its anticholinergic properties. It is primarily used in medical applications to alleviate conditions such as motion sickness and postoperative nausea. O-Methylscopolamine functions by blocking the action of acetylcholine, a neurotransmitter involved in various bodily functions, particularly within the parasympathetic nervous system. This compound is part of the broader family of antimuscarinic drugs, which are utilized for their ability to inhibit muscarinic acetylcholine receptors.
O-Methylscopolamine is derived from scopolamine, which is naturally found in several plants belonging to the Solanaceae family, including Atropa belladonna (deadly nightshade) and Datura species. These plants have been historically used for their psychoactive properties and medicinal benefits.
O-Methylscopolamine can be classified as follows:
The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine or its precursors. The following steps outline a general approach to its synthesis:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized O-Methylscopolamine.
O-Methylscopolamine has a complex molecular structure characterized by a tropane ring system with various functional groups. The molecular formula for O-Methylscopolamine is typically represented as .
O-Methylscopolamine participates in various chemical reactions typical of anticholinergic compounds:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other competing substances.
O-Methylscopolamine exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors (subtypes M1, M2, and M3). By blocking these receptors:
Pharmacological studies have shown that O-Methylscopolamine has a notable affinity for muscarinic receptors, with varying degrees of selectivity among different subtypes.
O-Methylscopolamine has several scientific and medical applications:
The structural elucidation of O-methylscopolamine (methscopolamine) is rooted in the 19th-century investigation of tropane alkaloids. Scopolamine (hyoscine) was first isolated in 1880 by German scientist Albert Ladenburg from plants of the Solanaceae family, including Hyoscyamus niger and Scopolia carniolica [7] [9]. Early pharmacological studies revealed that scopolamine’s bicyclic tropane core—comprising a fused pyrrolidine and piperidine ring—mediated its antimuscarinic effects. The ester linkage at the 3-position of the tropane ring, attached to scopine (a 6,7-epoxidized derivative of tropine), was identified as critical for receptor binding [1] [7].
Albert Ladenburg’s 1881 synthesis of scopolamine derivatives via esterification reactions laid the groundwork for structural modifications. By 1900, researchers had determined that hydrolysis of scopolamine yielded scopine and tropic acid, while alkylation reactions at the nitrogen or oxygen atoms generated novel analogs. Methscopolamine emerged from these efforts as a quaternary ammonium derivative, where the tertiary amine nitrogen of scopine was methylated [1] [9]. This modification introduced a permanent positive charge, fundamentally altering the molecule’s physicochemical properties.
Table 1: Key Milestones in Structural Identification of Scopolamine Derivatives
Year | Discovery | Researcher |
---|---|---|
1880 | Isolation of scopolamine from Scopolia carniolica | Albert Ladenburg |
1881 | Synthesis of scopolamine esters via acid-catalyzed condensation | Albert Ladenburg |
1902 | Differentiation of scopolamine and its quaternary derivatives | Richard Willstätter |
1930 | X-ray crystallography confirmation of methscopolamine’s quaternary structure | Robert Robinson |
The development of quaternary ammonium derivatives stemmed from efforts to overcome the blood-brain barrier permeability of tertiary amine anticholinergics. Early 20th-century pharmacologists recognized that scopolamine’s penetration into the CNS caused dose-limiting neuropsychiatric side effects, including hallucinations and cognitive impairment [1] [9]. In 1935, Ing et al. demonstrated that N-methylation of tropane alkaloids converted tertiary amines into permanently charged quaternary ammonium salts, reducing lipid solubility [4] [10].
Methscopolamine was synthesized explicitly to exploit this principle. The addition of a methyl group to scopolamine’s nitrogen created a cationic center with high water solubility and minimal CNS penetration. This modification was achieved through alkylation reactions using methyl halides (e.g., methyl bromide), followed by anion exchange to form stable nitrate or bromide salts [1] [4]. Pharmacokinetic studies confirmed that the quaternary structure conferred two key advantages:
Table 2: Physicochemical Properties of Scopolamine vs. O-Methylscopolamine
Property | Scopolamine | O-Methylscopolamine |
---|---|---|
Nitrogen Configuration | Tertiary amine | Quaternary ammonium |
Log P (Partition Coeff.) | 0.8 | −2.1 |
Blood-Brain Barrier Penetration | High | Negligible |
Molecular Weight (g/mol) | 303.4 | 318.4 (nitrate salt) |
Receptor Binding Studies
In vitro ligand displacement assays in the 1970s quantified methscopolamine’s affinity for muscarinic receptor subtypes. Using radiolabeled [³H]-N-methylscopolamine, researchers demonstrated nanomolar binding affinity (Ki = 1.2 nM for M3 receptors) in gastrointestinal smooth muscle membranes [1]. Unlike tertiary amines, methscopolamine’s charged nitrogen formed strong ionic interactions with aspartate residues in the receptor’s binding pocket, explaining its slow dissociation kinetics [4].
Functional Gastrointestinal Studies
Landmark preclinical studies validated methscopolamine’s peripheral antispasmodic efficacy. In 1958, Ambache et al. showed that methscopolamine (0.1 mg/kg) inhibited carbachol-induced contractions in guinea pig ileum by 95%, surpassing atropine’s efficacy [1]. This effect was replicated in human tissue specimens, confirming its utility in treating intestinal hypermotility and peptic ulcers. Crucially, electrophysiological recordings confirmed the absence of CNS effects at therapeutic doses [4].
Clinical Validation Milestones
Table 3: Key Preclinical Findings for O-Methylscopolamine
Study Model | Finding | Reference |
---|---|---|
Guinea pig ileum | 95% inhibition of carbachol-induced contractions at 0.1 mg/kg | Ambache (1958) |
Radioligand binding (M3) | Ki = 1.2 nM; 10-fold selectivity over M2 receptors | Hammer (1980) |
Canine gastric secretion | 70% reduction in acid output without CNS effects | Smith (1963) |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6